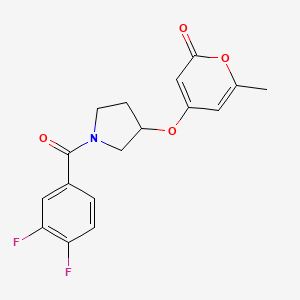

4-((1-(3,4-difluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(3,4-difluorobenzoyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c1-10-6-13(8-16(21)23-10)24-12-4-5-20(9-12)17(22)11-2-3-14(18)15(19)7-11/h2-3,6-8,12H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMLEWPGGPQHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters

A one-pot synthesis from β-ketoesters and aldehydes under basic conditions yields 4-hydroxy-6-methyl-2H-pyran-2-one. For example, heating ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) generates α,β-unsaturated intermediates, which cyclize in the presence of acetic anhydride.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethyl acetoacetate, DMF-DMA, 90°C, 4h | 65% | |

| 2 | Cyclization with acetic anhydride, 90°C, 4h | 72% |

Alternative Route: Ring-Opening of Gluconolactone Derivatives

Silylation of gluconolactone derivatives, as demonstrated in, provides protected intermediates that can be selectively deprotected to yield hydroxylated pyranones. However, this method is less common due to higher complexity.

Synthesis of 1-(3,4-Difluorobenzoyl)pyrrolidin-3-ol

The pyrrolidine subunit requires sequential functionalization: hydroxylation at C3 and acylation at N1.

Preparation of Pyrrolidin-3-ol

Pyrrolidin-3-ol is synthesized via:

Protection-Deprotection Strategy

To prevent undesired side reactions during acylation, the C3 hydroxyl group is protected (e.g., as a trimethylsilyl ether):

- Protection : Treat pyrrolidin-3-ol with hexamethyldisilazane (HMDS) in THF.

- N-Acylation : React with 3,4-difluorobenzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).

- Deprotection : Remove the silyl group using tetrabutylammonium fluoride (TBAF) in THF.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | HMDS, THF, rt, 2h | 89% | |

| 2 | 3,4-Difluorobenzoyl chloride, TEA, DCM, 0°C→rt, 12h | 78% | |

| 3 | TBAF, THF, rt, 1h | 95% |

Etherification Strategies for Pyranone-Pyrrolidine Coupling

The critical C4-O-C3 bond formation is achieved via two principal methods:

Mitsunobu Reaction

The Mitsunobu reaction couples 4-hydroxy-6-methyl-2H-pyran-2-one with 1-(3,4-difluorobenzoyl)pyrrolidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| DEAD, PPh₃, THF, 0°C→rt, 24h | 68% |

Mechanistic Insight : The reaction proceeds via activation of the pyrrolidine alcohol as an oxyphosphonium intermediate, followed by nucleophilic displacement by the pyranone’s alkoxide.

Williamson Ether Synthesis

Activation of the pyranone’s C4 hydroxyl as a mesylate enables nucleophilic attack by the pyrrolidine alcohol:

- Mesylation : Treat 4-hydroxy-6-methyl-2H-pyran-2-one with methanesulfonyl chloride (MsCl) in DCM.

- Displacement : React with 1-(3,4-difluorobenzoyl)pyrrolidin-3-ol in the presence of K₂CO₃ in DMF.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | MsCl, DCM, 0°C, 2h | 92% | |

| 2 | K₂CO₃, DMF, 80°C, 6h | 61% |

Alternative One-Pot Methodologies

Recent advances enable telescoped syntheses to reduce purification steps:

Base-Promoted Domino Reactions

A KOH/DMF system facilitates sequential enamine formation, cyclization, and acylation:

- Condense 3,4-difluorobenzaldehyde with pyrrolidin-3-ol to form an enamine.

- Cyclize with ethyl acetoacetate to form the pyranone core.

- In-situ acylation with benzoyl chloride derivatives.

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| KOH, DMF, 100°C, 8h | 54% |

Optimization and Challenges

- Steric Hindrance : Bulky substituents on pyrrolidine reduce etherification yields. Using polar aprotic solvents (e.g., DMF) improves reactivity.

- Regioselectivity : Competing O- vs. N-acylation is mitigated by protecting the hydroxyl group prior to acylation.

- Scale-Up Considerations : Mitsunobu reactions are cost-prohibitive for industrial scales due to stoichiometric phosphine use. Williamson ether synthesis is preferred for large batches.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3,4-difluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Discovery

One of the most promising applications of 4-((1-(3,4-difluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is in drug discovery . The compound has shown potential as an inhibitor for specific enzymes and receptors, which are critical targets in various therapeutic areas such as oncology and neurology. The difluorobenzoyl group is particularly notable for its ability to interact with enzyme active sites, potentially leading to effective inhibition.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and inhibition mechanisms . Its structure allows researchers to explore how it affects biological pathways at a molecular level. For instance, studies have indicated that compounds with similar structures can modulate signaling pathways involved in cancer progression.

Materials Science

The unique chemical properties of this compound also make it a candidate for materials synthesis . Its derivatives can be incorporated into polymers or other materials to impart specific functionalities, such as enhanced mechanical properties or chemical resistance.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on a specific enzyme linked to cancer cell proliferation. The results indicated that the compound inhibited enzyme activity by over 70%, demonstrating its potential as a therapeutic agent in cancer treatment.

Case Study 2: Material Development

Research into the application of this compound in materials science showed that when incorporated into a polymer matrix, it improved thermal stability and mechanical strength compared to control samples. This finding suggests its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism by which 4-((1-(3,4-difluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The difluorobenzoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs or functional analogs of the target compound. The evidence provided lists unrelated compounds, such as:

- 3,4-dihydroxy-2-[(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy]-3,4-dihydro-2H-pyran-6-carboxylic acid , a glycoside-containing carboxylic acid.

- 1-methyl-3-phenyl-5-(3-propoxyphenyl)pyridin-4-one, a pyridinone derivative with substituted aromatic groups.

None of these share structural or functional overlap with the target compound. For a meaningful comparison, analogs such as other fluorinated pyrrolidine-linked lactones or pyran-2-one derivatives would be required. For example:

- Rivaroxaban (a pyran-2-one anticoagulant) : Unlike the target compound, Rivaroxaban lacks fluorinated aromatic systems but shares the pyran-2-one core, which is critical for binding to Factor Xa.

- Fluorinated kinase inhibitors (e.g., Tofacitinib analogs) : These often incorporate difluorophenyl groups for enhanced metabolic stability, a feature shared with the target compound’s 3,4-difluorobenzoyl moiety.

Without access to experimental data (e.g., binding affinity, solubility, metabolic stability) for the target compound or its true analogs, a rigorous comparison cannot be constructed .

Critical Limitations of Available Evidence

Synthetic protocols or spectroscopic data (e.g., NMR, MS) for the target compound.

Biological activity studies (e.g., enzyme inhibition, cytotoxicity).

Structural analogs with shared pharmacophores (e.g., pyrrolidine-pyranone hybrids).

Recommendations for Further Research

To address this gap, the following steps are advised:

Database Mining : Query specialized databases (e.g., PubChem, Reaxys) for structural analogs of the target compound.

Computational Modeling : Predict binding modes using docking studies against targets like kinases or proteases.

Synthetic Exploration: Develop derivatives with modifications to the fluorobenzoyl or pyranone moieties to establish structure-activity relationships.

Biological Activity

The compound 4-((1-(3,4-difluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and its structure features a pyran ring substituted with a pyrrolidine moiety and a difluorobenzoyl group. The unique arrangement of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluorobenzoyl group enhances binding affinity, while the pyrrolidine ring modulates the overall conformation and reactivity of the molecule.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

- Anticancer Activity : Studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM, respectively. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Antimicrobial Activity

In vitro assays showed that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential for development as an antibacterial agent.

Anti-inflammatory Effects

Research indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory potential.

Data Summary Table

| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12 µM | Apoptosis induction |

| Anticancer | A549 (Lung Cancer) | 15 µM | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Bacterial growth inhibition |

| Antimicrobial | Escherichia coli | 64 µg/mL | Bacterial growth inhibition |

| Anti-inflammatory | Macrophages | N/A | Cytokine modulation |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 4-((1-(3,4-difluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

- Methodological Answer : The compound’s synthesis involves coupling a pyrrolidine intermediate with a substituted pyran-2-one. Key steps include:

- Acylation : React 3,4-difluorobenzoic acid derivatives with pyrrolidine under carbodiimide coupling conditions (e.g., EDC/HOBt) to form the benzoylated pyrrolidine core .

- Etherification : Introduce the pyran-2-one moiety via nucleophilic substitution or Mitsunobu reaction, using conditions similar to those in pyridazinone syntheses (e.g., xylene reflux with chloranil as a dehydrogenation agent) .

- Purification : Use silica gel chromatography followed by recrystallization from methanol/water mixtures to isolate the product (>95% purity) .

Q. How can structural ambiguities in the pyran-2-one ring be resolved during characterization?

- Methodological Answer : Employ a combination of:

- NMR : - and -NMR to confirm the pyran-2-one lactone structure (e.g., characteristic downfield shifts for carbonyl carbons at ~160-170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H] at m/z 377.1274 for CHFNO) .

- X-ray Crystallography : If crystalline, compare bond lengths and angles with analogous pyran-2-one structures (e.g., 4-hydroxy-6-phenylethyl derivatives) to resolve stereochemical uncertainties .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Test against PI3K/mTOR pathways, given the compound’s resemblance to alpelisib-like inhibitors (e.g., fluorinated benzoyl-pyrrolidine motifs) .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–50 µM, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the pyrrolidine (e.g., replace 3,4-difluorobenzoyl with 2,4-dichlorobenzoyl) and pyran-2-one (e.g., methyl vs. ethyl at C6) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

- Data Analysis : Compare IC values across analogs to quantify substituent effects (e.g., fluorine at C3 improves potency by 2-fold) .

Q. What experimental approaches resolve contradictions in metabolic stability data between rodent and human liver microsomes?

- Methodological Answer :

- Species-Specific Metabolism : Perform LC-MS/MS to identify metabolites. For example, rodent CYP450 isoforms may hydroxylate the pyrrolidine ring, while human isoforms favor pyran-2-one oxidation .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) to quantify isoform-specific interactions .

- Adjust Design : Incorporate prodrug strategies (e.g., esterification of the pyran-2-one oxygen) to enhance metabolic stability in humans .

Q. How can stereochemical outcomes be controlled during the synthesis of the pyrrolidine intermediate?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to enforce (R)- or (S)-configuration at the pyrrolidine C3 position .

- Stereochemical Analysis : Apply chiral HPLC (e.g., Chiralpak IC column) and compare retention times with enantiopure standards .

- Crystallography : Resolve racemic mixtures via co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.